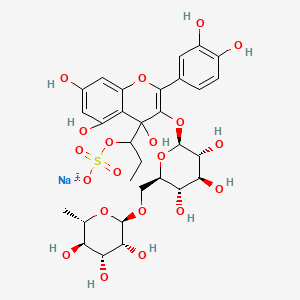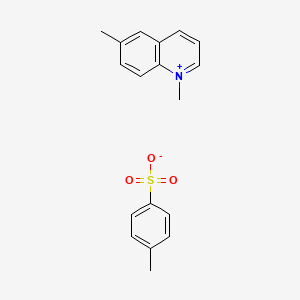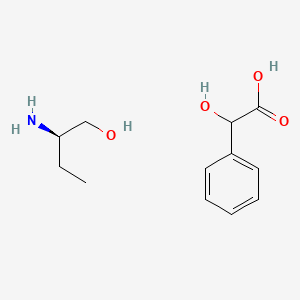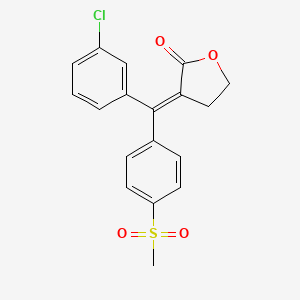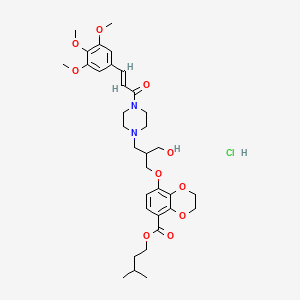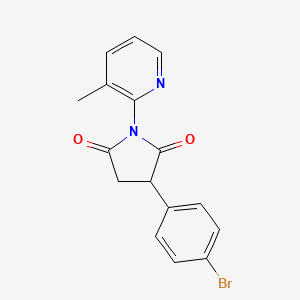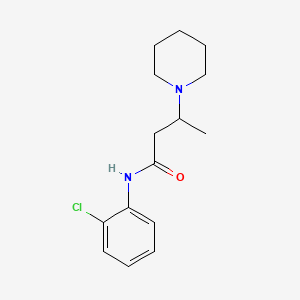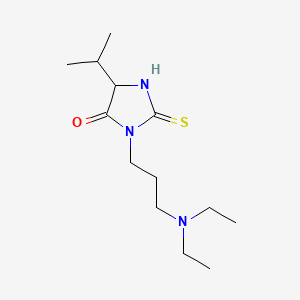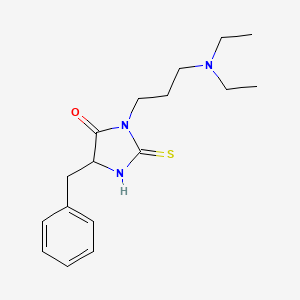
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin is a compound belonging to the hydantoin family. Hydantoins are heterocyclic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by the presence of a benzyl group, a diethylamino propyl chain, and a thiohydantoin core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin typically involves the reaction of benzyl isothiocyanate with 3-(diethylamino)propylamine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiohydantoin ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin undergoes various chemical reactions, including:
Oxidation: The thiohydantoin moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding hydantoin derivative.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydantoin derivatives.
Substitution: Nitrobenzyl or halobenzyl derivatives.
Scientific Research Applications
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The diethylamino propyl chain and thiohydantoin core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-3-pyridyl-1H-1,2,4-triazole: Another compound with a benzyl group and a heterocyclic core, known for its xanthine oxidase inhibitory activity.
5-Benzyl-3-aminoindazole: A compound with a benzyl group and an indazole core, studied for its biological activities.
Uniqueness
5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin is unique due to its combination of a thiohydantoin core and a diethylamino propyl chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
86503-21-1 |
|---|---|
Molecular Formula |
C17H25N3OS |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
5-benzyl-3-[3-(diethylamino)propyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H25N3OS/c1-3-19(4-2)11-8-12-20-16(21)15(18-17(20)22)13-14-9-6-5-7-10-14/h5-7,9-10,15H,3-4,8,11-13H2,1-2H3,(H,18,22) |
InChI Key |
GNQFYCOPBJYJRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(=O)C(NC1=S)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


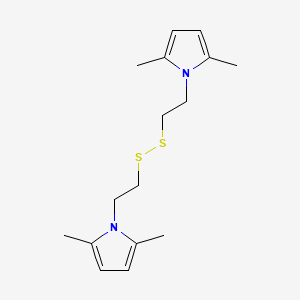

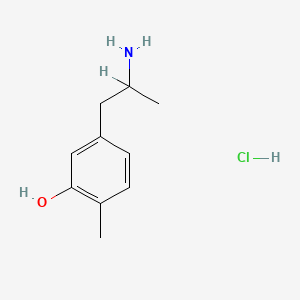
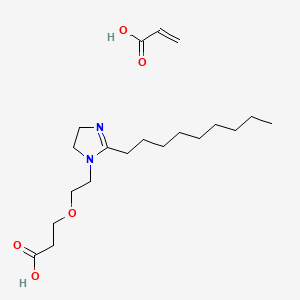
![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)
